Cas no 1807230-45-0 (Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate)

Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate
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- インチ: 1S/C10H10BrFO3/c1-2-15-9(14)4-6-3-7(12)5-8(13)10(6)11/h3,5,13H,2,4H2,1H3
- InChIKey: GQENHYRJURNPCO-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(=CC=1CC(=O)OCC)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 2.5
Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013018052-250mg |
Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate |
1807230-45-0 | 97% | 250mg |
480.00 USD | 2021-06-25 | |
Alichem | A013018052-1g |
Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate |
1807230-45-0 | 97% | 1g |
1,445.30 USD | 2021-06-25 | |
Alichem | A013018052-500mg |
Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate |
1807230-45-0 | 97% | 500mg |
815.00 USD | 2021-06-25 |
Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetateに関する追加情報
Ethyl 2-Bromo-5-Fluoro-3-Hydroxyphenylacetate: A Comprehensive Overview
Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate, with the CAS number 1807230-45-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position, a fluorine atom at the 5-position, and a hydroxyl group at the 3-position on the phenyl ring. The acetate ester group attached to this aromatic system further enhances its chemical reactivity and biological activity. Recent studies have highlighted its potential applications in drug development and material science, making it a focal point for researchers worldwide.
The synthesis of Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate involves a series of carefully controlled reactions, including nucleophilic substitution and esterification processes. These methods ensure the high purity and stability of the compound, which are critical for its use in various applications. The compound's structure allows for multiple functional groups to interact with biological systems, making it a valuable tool in medicinal chemistry. For instance, its bromine and fluorine atoms contribute to its lipophilicity, while the hydroxyl group enhances its ability to form hydrogen bonds with target proteins.
Recent research has focused on the biological activity of Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate, particularly its potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated that this compound exhibits significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Additionally, its ability to modulate cellular signaling pathways has been explored, revealing promising results in models of chronic inflammation and oxidative stress.
In terms of pharmacokinetics, Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate has shown moderate absorption rates following oral administration, with bioavailability being influenced by its ester group. The presence of the acetate ester facilitates its passage through biological membranes, enhancing its systemic availability. However, further studies are required to optimize its pharmacokinetic profile for therapeutic use.
The compound's stability under various conditions has also been investigated. It has been found to be stable under neutral and slightly acidic conditions but undergoes hydrolysis in basic environments. This property is crucial for its formulation into pharmaceutical products or other chemical formulations that require prolonged stability.
From a synthetic chemistry perspective, Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate serves as an excellent precursor for the construction of more complex molecules. Its functional groups provide multiple sites for further modification, enabling chemists to design derivatives with enhanced bioactivity or selectivity. For example, substitution reactions at the bromine or fluorine positions can lead to compounds with novel pharmacological properties.
Looking ahead, the potential applications of Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate are vast and varied. Its role in drug discovery continues to be explored, with ongoing research focusing on its efficacy against various disease models. Furthermore, its unique chemical properties make it a candidate for use in advanced materials such as sensors or catalytic systems.
In conclusion, Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate (CAS No: 1807230-45-0) is a multifaceted compound with significant potential across multiple disciplines. Its chemical structure provides a foundation for diverse applications, while recent research underscores its promise as a valuable tool in both academic and industrial settings.
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